molecular formula C21H15NO6S B2617753 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate CAS No. 1164454-45-8

4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate

Cat. No.: B2617753
CAS No.: 1164454-45-8
M. Wt: 409.41
InChI Key: WXRQSSDKZSUSFS-CMDGGOBGSA-N
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Properties

IUPAC Name

[4-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S/c1-27-16-7-10-20(18(13-16)19(23)9-8-17-6-3-11-29-17)28-21(24)14-4-2-5-15(12-14)22(25)26/h2-13H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRQSSDKZSUSFS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and nitrobenzoate ester may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antiangiogenic therapy. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C31H28O6SC_{31}H_{28}O_{6}S and features a complex structure that includes a methoxy group, a thiophene ring, and a nitrobenzoate moiety. The structural details are crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Anticancer Properties : Nitrobenzoate derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Research indicates that compounds similar to this compound can disrupt tubulin polymerization, thereby affecting mitotic processes in cancer cells .
  • Antiangiogenic Activity : Recent studies suggest that nitrobenzoate compounds can impair angiogenesis by disrupting the vascular endothelial growth factor (VEGF) signaling pathway. This is critical in tumor growth as angiogenesis facilitates nutrient supply to tumors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related nitrobenzoate compounds, providing insights into their effects:

Compound Biological Activity Mechanism Reference
X8Impairs vascular developmentDisruption of VEGF/VEGFR2 signaling
IMB5476AntiangiogenicTargeting endothelial cell mobility
O4I1Induces Oct3/4 expressionEnhances transcriptional activity in iPSCs

Case Studies

  • Zebrafish Model : A study using zebrafish embryos demonstrated that treatment with a nitrobenzoate-derived compound (X8) resulted in significant vascular defects, indicating a reduction in intersegmental vessel (ISV) growth and impaired endothelial cell migration. This suggests that this compound may exhibit similar antiangiogenic properties .
  • Cancer Cell Lines : In vitro studies have shown that nitrobenzoate derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include those involved in cellular stress responses and survival signaling .

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